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5-(4-Methoxyphenyl)furan-2-

carbaldehyde

Cat. No.: B044272 Get Quote

A Spectroscopic Showdown: Furan-2-
carbaldehyde and Its Isomers
For researchers, scientists, and drug development professionals, a precise understanding of

molecular structure is fundamental. This guide provides an in-depth spectroscopic comparison

of furan-2-carbaldehyde and its key isomers, offering a valuable resource for identification,

characterization, and quality control in research and development.

This publication presents a detailed analysis of furan-2-carbaldehyde, furan-3-carbaldehyde,

and 2-furylmethanol, utilizing data from Nuclear Magnetic Resonance (¹H and ¹³C NMR),

Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and

Mass Spectrometry (MS). By presenting quantitative data in clear, comparative tables and

outlining detailed experimental protocols, this guide serves as a practical tool for laboratory

professionals.

At a Glance: Key Spectroscopic Differences
The positioning of the functional group—aldehyde at the C2 or C3 position, or a hydroxymethyl

group at C2—gives rise to distinct spectroscopic fingerprints for each isomer. These differences

are most pronounced in their NMR spectra, where the chemical shifts and coupling constants

of the furan ring protons are highly sensitive to the electronic influence of the substituent.

Infrared spectroscopy reveals characteristic vibrational frequencies for the carbonyl and
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hydroxyl groups, while UV-Vis spectroscopy highlights shifts in electronic transitions. Mass

spectrometry provides insights into the fragmentation patterns, further aiding in differentiation.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

FTIR, UV-Vis, and Mass Spectrometry for furan-2-carbaldehyde and its isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)

Compound
H-
aldehyde/H-
methylene

H-2 H-3 H-4 H-5

Furan-2-

carbaldehyde
9.66 (s) - 7.30 (dd) 6.63 (dd) 7.73 (dd)

Furan-3-

carbaldehyde
9.95 (s) 8.15 (s) - 6.85 (t) 7.49 (t)

2-

Furylmethano

l

4.58 (s) - 6.25 (dd) 6.19 (t) 7.28 (dd)

Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)

Compound
C=O /
CH₂OH

C2 C3 C4 C5

Furan-2-

carbaldehyde
177.9 152.4 123.1 110.1 160.8

Furan-3-

carbaldehyde
192.8 145.2 127.0 109.5 144.6

2-

Furylmethano

l

57.7 155.8 107.5 110.4 142.3
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Table 3: FTIR Spectral Data (cm⁻¹)

Compound ν(C=O) / ν(O-H) ν(C-H) aromatic ν(C-O-C)

Furan-2-carbaldehyde 1680-1665 ~3100 1250-1000

Furan-3-carbaldehyde 1690-1670 ~3100 1250-1000

2-Furylmethanol 3600-3200 (broad) ~3100 1250-1000

Table 4: UV-Vis Spectral Data (in Ethanol)

Compound λmax (nm) Molar Absorptivity (ε)

Furan-2-carbaldehyde 278, 228 14,000, 4,500

Furan-3-carbaldehyde ~254 -

2-Furylmethanol 218 -

Table 5: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

Furan-2-carbaldehyde 96 95, 67, 39

Furan-3-carbaldehyde 96 95, 67, 39

2-Furylmethanol 98 97, 81, 69, 41

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The

following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. Samples were prepared

by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform
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(CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, a

standard pulse sequence was used with a spectral width of 0-12 ppm. For ¹³C NMR, proton-

decoupled spectra were acquired with a spectral width of 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were obtained using a spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory. A small drop of the liquid sample was placed directly on the ATR

crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹. A background

spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra were recorded on a dual-beam spectrophotometer. Solutions of the compounds

were prepared in ethanol at a concentration of approximately 10⁻⁴ M. Spectra were recorded in

a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm, with pure ethanol

used as the reference.

Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV.

The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-

to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded.

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative spectroscopic

analysis of furan-2-carbaldehyde and its isomers.
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Caption: Workflow for the spectroscopic comparison of furan-2-carbaldehyde isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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